molecular formula C12H8ClN3 B8389595 5-(2-chloropyridin-3-yl)-1H-indazole

5-(2-chloropyridin-3-yl)-1H-indazole

Cat. No. B8389595
M. Wt: 229.66 g/mol
InChI Key: DZJRFXMKJLTMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09145433B2

Procedure details

A single necked round bottom flask equipped with a magnetic stir bar was charged with 1-Boc-indazole-5-boronic acid pinacol ester (3.0 g, 8.7 mmol), 3-bromo-2-chloropyridine (2.0 g, 10.4 mmol), Pd(PPh3)4 (1 g, 0.86 mmol) and 2M aq. Na2CO3 (10 mL, 20 mmol) and 1,4-dioxane under nitrogen atmosphere. The reaction flask was fitted with a reflux condenser containing three-way stopcock equipped with argon filled balloon. The reaction contents were stirred and air was removed from the closed reaction system by vacuum and back filled with argon. Following three cycles of degassing, the reaction mixture was heated at 100° C. (oil-bath) under argon. Initial clear heterogeneous reaction mixture turned to clear biphasic off-yellow solution. After 12 h with no additional change in the proportion of the product, as analyzed by LC/MS, the reaction mixture was cooled to room temperature. Upon concentration of the reaction mixture, EtOAc/water (200 mL/100 mL) was transferred to the concentrate and stirred for 30 min. The organic layer was separated and the aqueous layer extracted with EtOAc (2×75 mL). MgSO4 and Celite® were added to combined organic layers, stirred for 20 min and the contents suction filtered. The filter cake was washed with EtOAc (100 mL) and the combined filtrates concentrated by rotary evaporator under vacuum. The crude concentrate was dissolved in 1% MeOH/CH2Cl2 and absorbed on silica gel (20g) by evaporating the solvent followed by drying. Subsequent purification by flash silica gel column purification of the dry powder (Combiflash® companion System® with RediSep® silica gel column 120 g, 30-70% EtOAc/hexanes eluting solvent) provided 5-(2-chloropyridin-3-yl)-1H-indazole (1.0 g, 50%) as a white crystalline solid after concentration of the desired product fractions. 1H NMR (DMSO-d6): δ 13.2 (s, 1H), 8.41 (dd, 1H, J=1.8 and 4.7 Hz), 8.13 (s, 1H), 7.90 (dd, 1H, J=1.7 and 4.7 Hz), 7.84 (s, 1H), 7.62 (d, 1H, J=8.8 Hz), 7.51 (dd, 1H, J=4.7 and 7.3 Hz), 7.42 (dd, 1H, J=1.4 and 8.5 Hz). LCMS: 95%, MS (m/e) 230 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
EtOAc water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:11](=[CH:12][C:13](B3OC(C)(C)C(C)(C)O3)=[CH:14][CH:15]=2)[CH:10]=[N:9]1)(OC(C)(C)C)=O.Br[C:27]1[C:28]([Cl:33])=[N:29][CH:30]=[CH:31][CH:32]=1.C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O.O>[Cl:33][C:28]1[C:27]([C:13]2[CH:12]=[C:11]3[C:16](=[CH:15][CH:14]=2)[NH:8][N:9]=[CH:10]3)=[CH:32][CH:31]=[CH:30][N:29]=1 |f:2.3.4,7.8,^1:49,51,70,89|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1N=CC2=CC(=CC=C12)B1OC(C)(C)C(C)(C)O1
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
EtOAc water
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A single necked round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
containing three-way stopcock
CUSTOM
Type
CUSTOM
Details
equipped with argon filled balloon
CUSTOM
Type
CUSTOM
Details
The reaction contents
CUSTOM
Type
CUSTOM
Details
air was removed from the closed reaction system by vacuum
ADDITION
Type
ADDITION
Details
back filled with argon
CUSTOM
Type
CUSTOM
Details
of degassing
CUSTOM
Type
CUSTOM
Details
Initial clear heterogeneous reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (2×75 mL)
ADDITION
Type
ADDITION
Details
MgSO4 and Celite® were added
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the contents suction filtered
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated by rotary evaporator under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The crude concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 1% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
absorbed on silica gel (20g)
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
Subsequent purification
CUSTOM
Type
CUSTOM
Details
by flash silica gel column purification of the dry powder (Combiflash® companion System® with RediSep® silica gel column 120 g, 30-70% EtOAc/hexanes eluting solvent)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.